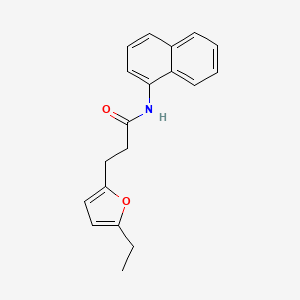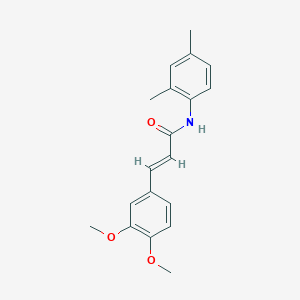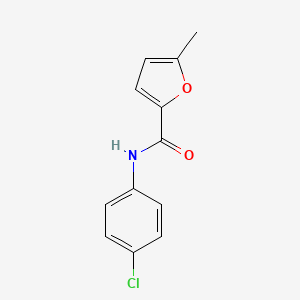![molecular formula C17H16N2O4S B5762513 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PD-166793, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PD-166793 is a synthetic compound that belongs to the class of sulfonylbenzamide derivatives and has been shown to have potent inhibitory effects on several protein kinases.
Wirkmechanismus
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of various signaling pathways.
Biochemical and Physiological Effects
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and promote neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages and limitations for lab experiments. One of the advantages of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potent inhibitory effects on several protein kinases, which makes it a valuable tool for studying various signaling pathways. However, one of the limitations of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential future direction is the development of more potent and selective inhibitors of specific protein kinases. Another potential future direction is the investigation of the potential therapeutic applications of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new delivery methods for 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione could also be a promising future direction.
Synthesemethoden
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by a multi-step process that involves the reaction of various starting materials. The synthesis of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine and sulfur dioxide to form the sulfonamide intermediate. This intermediate is then reacted with 4-bromobenzoic acid to form the final product, 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have potent inhibitory effects on several protein kinases, including focal adhesion kinase (FAK), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).
Eigenschaften
IUPAC Name |
5-piperidin-1-ylsulfonylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-13-6-4-5-11-9-12(10-14(15(11)13)17(21)18-16)24(22,23)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLGULVIZZIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-1-ylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

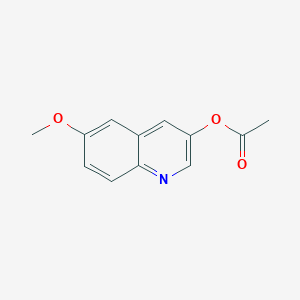
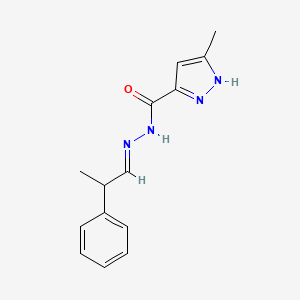
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
